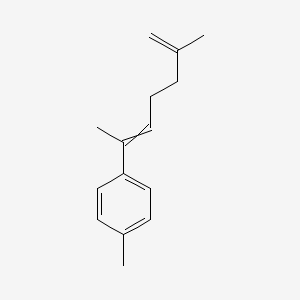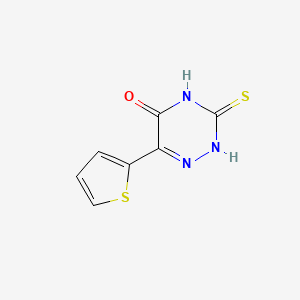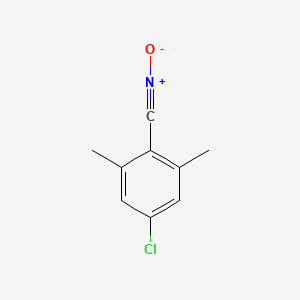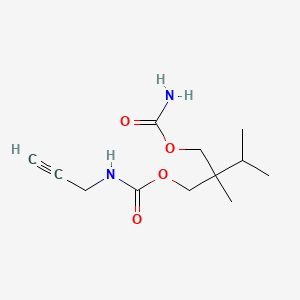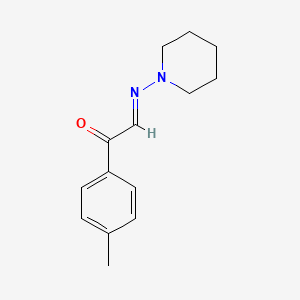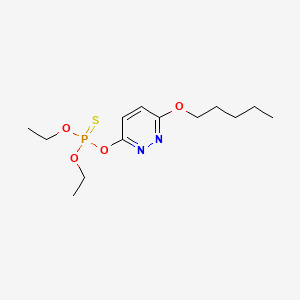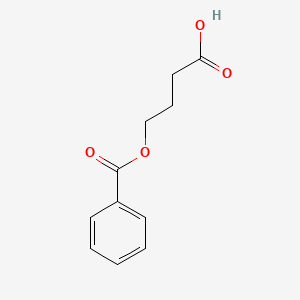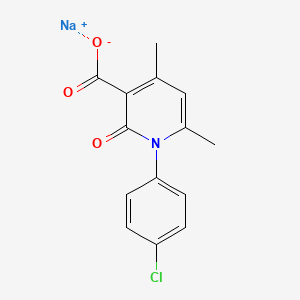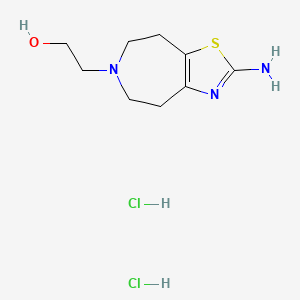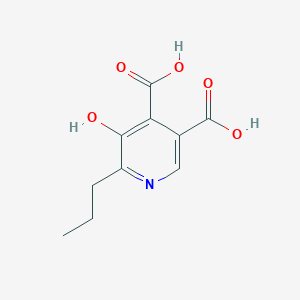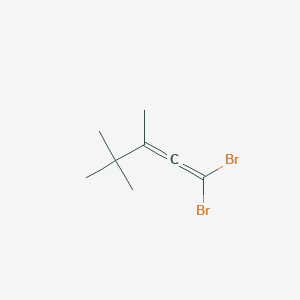
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is an organic compound characterized by the presence of two bromine atoms and a diene structure. This compound is part of the broader class of dibromoalkenes, which are known for their reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene can be synthesized through the bromination of 3,4,4-trimethylpenta-1,2-diene. The reaction typically involves the addition of bromine (Br₂) to the diene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The diene structure allows for further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of tetrabromo compounds.
Scientific Research Applications
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a good leaving group, facilitating substitution and elimination reactions. The diene structure allows for conjugation and resonance stabilization, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 1,1-Dibromo-3,4,4-trimethylpentane
- 1,1-Dibromo-3,4,4-trimethylbutane
- 1,1-Dibromo-3,4,4-trimethylhexane
Uniqueness: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bonds allows for additional types of chemical reactions, such as electrophilic addition, which are not possible with saturated dibromo compounds.
Properties
CAS No. |
31857-85-9 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
InChI |
InChI=1S/C8H12Br2/c1-6(5-7(9)10)8(2,3)4/h1-4H3 |
InChI Key |
CMZZKTIQZNQJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(Br)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


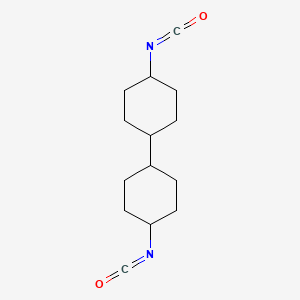
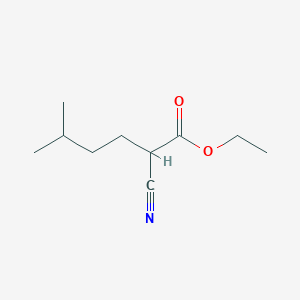
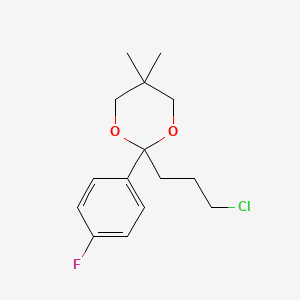
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
